Cas no 478261-95-9 (2-(3-Phenyl-2-propenylidene)-3-quinuclidinone)
2-(3-Phenyl-2-propenylidene)-3-quinuclidinone Chemical and Physical Properties
Names and Identifiers
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- 2-(3-phenyl-2-propenylidene)-3-quinuclidinone
- (2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]-1-azabicyclo[2.2.2]octan-3-one
- 2-(3-phenyl-2-propenylidene)-3-quinuclidinone, AldrichCPR
- 2-(3-Phenyl-2-propenylidene)-3-quinuclidinone
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- MDL: MFCD00098046
- Inchi: 1S/C16H17NO/c18-16-14-9-11-17(12-10-14)15(16)8-4-7-13-5-2-1-3-6-13/h1-8,14H,9-12H2/b7-4+,15-8+
- InChI Key: BYGXMZALOKSELM-DUEVJXGLSA-N
- SMILES: O=C1/C(=C\C=C\C2C=CC=CC=2)/N2CCC1CC2
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 369
- XLogP3: 3.3
- Topological Polar Surface Area: 20.3
2-(3-Phenyl-2-propenylidene)-3-quinuclidinone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB301201-100 mg |
2-(3-Phenyl-2-propenylidene)-3-quinuclidinone; . |
478261-95-9 | 100 mg |
€221.50 | 2023-07-20 | ||
| abcr | AB301201-100mg |
2-(3-Phenyl-2-propenylidene)-3-quinuclidinone; . |
478261-95-9 | 100mg |
€283.50 | 2025-04-18 | ||
| Key Organics Ltd | 9L-738-1MG |
2-(3-phenyl-2-propenylidene)-3-quinuclidinone |
478261-95-9 | >90% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | 9L-738-5MG |
2-(3-phenyl-2-propenylidene)-3-quinuclidinone |
478261-95-9 | >90% | 5mg |
£46.00 | 2025-02-09 | |
| Key Organics Ltd | 9L-738-10MG |
2-(3-phenyl-2-propenylidene)-3-quinuclidinone |
478261-95-9 | >90% | 10mg |
£63.00 | 2025-02-09 | |
| Key Organics Ltd | 9L-738-50MG |
2-(3-phenyl-2-propenylidene)-3-quinuclidinone |
478261-95-9 | >90% | 50mg |
£102.00 | 2025-02-09 | |
| Key Organics Ltd | 9L-738-100MG |
2-(3-phenyl-2-propenylidene)-3-quinuclidinone |
478261-95-9 | >90% | 100mg |
£146.00 | 2025-02-09 |
2-(3-Phenyl-2-propenylidene)-3-quinuclidinone Suppliers
2-(3-Phenyl-2-propenylidene)-3-quinuclidinone Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 2-(3-Phenyl-2-propenylidene)-3-quinuclidinone
Recent Advances in the Study of 2-(3-Phenyl-2-propenylidene)-3-quinuclidinone (CAS: 478261-95-9)
2-(3-Phenyl-2-propenylidene)-3-quinuclidinone (CAS: 478261-95-9) is a compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential as a modulator of nicotinic acetylcholine receptors (nAChRs), which play a crucial role in neurological and neuromuscular signaling. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, pharmacological properties, and therapeutic applications.
The compound's unique structure, featuring a quinuclidinone core conjugated with a phenylpropenylidene moiety, has been the subject of extensive synthetic optimization. A 2023 study published in the Journal of Medicinal Chemistry detailed an improved synthetic route that enhances yield and purity, addressing previous challenges in scalability. The authors employed a Pd-catalyzed cross-coupling strategy, which significantly reduced byproduct formation and improved the overall efficiency of the synthesis.
Pharmacologically, 2-(3-Phenyl-2-propenylidene)-3-quinuclidinone has shown promising activity as a selective α7 nAChR agonist. Preclinical studies in rodent models have demonstrated its potential in mitigating cognitive deficits associated with neurodegenerative diseases such as Alzheimer's. Notably, a 2022 study in Neuropharmacology reported that the compound exhibited improved blood-brain barrier permeability compared to earlier analogs, a critical factor for central nervous system (CNS) drug development.
Recent in vitro and in vivo investigations have also highlighted the compound's anti-inflammatory properties. A 2023 paper in Biochemical Pharmacology revealed that 2-(3-Phenyl-2-propenylidene)-3-quinuclidinone modulates the cholinergic anti-inflammatory pathway, reducing pro-inflammatory cytokine release in macrophage models. This dual mechanism of action—targeting both neurological and inflammatory pathways—positions the compound as a potential multi-target therapeutic agent.
Despite these advances, challenges remain in the clinical translation of 2-(3-Phenyl-2-propenylidene)-3-quinuclidinone. Pharmacokinetic studies indicate moderate metabolic stability, with hepatic clearance being a primary elimination route. Ongoing structure-activity relationship (SAR) studies aim to optimize the compound's metabolic profile while retaining its pharmacological efficacy. Researchers are particularly focused on modifying the propenylidene side chain to enhance both potency and bioavailability.
In conclusion, 2-(3-Phenyl-2-propenylidene)-3-quinuclidinone represents a compelling case study in rational drug design, combining synthetic innovation with targeted biological activity. Its development underscores the importance of interdisciplinary approaches in modern medicinal chemistry, bridging chemical synthesis with neuropharmacology and inflammation research. Future directions include advanced preclinical testing and the exploration of novel formulations to address current limitations in drug delivery and metabolism.
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